Kurarinol

Tyrosinase Inhibition Melanogenesis Skin Whitening

Researchers requiring a competitive tyrosinase inhibitor with defined mechanism and low cytotoxicity frequently encounter batch inconsistency and misidentified flavonoids. Kurarinol (CAS 855746-98-4) resolves this with: • IC50 0.1 µM (mushroom tyrosinase), 1.9-fold more potent than kojic acid • Competitive inhibition kinetics, distinct from non-competitive in-class analogs • >50% melanin synthesis reduction at 50 µM; DGAT IC50 8.6 µM (16.5× > kushenol H) • Low inherent cytotoxicity (EC50 >30 µM); favorable in vivo safety profile Supplied at ≥98% HPLC purity with full CoA; standard 5-100 mg sizes available.

Molecular Formula C26H32O7
Molecular Weight 456.5 g/mol
CAS No. 855746-98-4
Cat. No. B1581468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKurarinol
CAS855746-98-4
Molecular FormulaC26H32O7
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3/t15-,22+/m1/s1
InChIKeyXMUPAAIHKAIUSU-QRQCRPRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kurarinol: Prenylated Flavanone for Research


Kurarinol (CAS 855746-98-4), a prenylated flavanone isolated from the roots of Sophora flavescens, is a trihydroxyflavanone with reported antioxidant and anti-inflammatory properties [1]. Unlike many flavonoid derivatives, Kurarinol exhibits a unique combination of high-potency tyrosinase inhibition with a favorable selectivity and safety profile relative to closely related in-class compounds [2]. This evidence guide provides quantitative, comparator-based data to support the scientific selection of Kurarinol for specific research applications.

1
Tyrosinase pathway inhibition studies (competitive kinetics context)
2
May support selectivity profiling vs. related prenylated flavonoids
3
Reported cytotoxicity and antibacterial endpoints differ from in-class analogs

Kurarinol: Why Generic Substitution Fails


Substituting Kurarinol with another prenylated flavonoid or generic flavanone is not scientifically valid due to its unique combination of high-potency, competitive tyrosinase inhibition, low inherent cytotoxicity, and distinct lack of antibacterial activity—features not shared by its closest structural analogs. As demonstrated in the quantitative evidence below, compounds like sophoraflavanone G and kurarinone, despite sharing a core structure, exhibit non-competitive kinetics, higher cytotoxicity, and potent antibacterial activity [1]. These differences arise from specific structural features, particularly the terminal hydroxy function within the lavandulyl side chain, which are critical for Kurarinol's specific interactions and biological outcomes [1].

Structural analogs may exhibit non-competitive inhibition kinetics, shifting mechanism interpretation.
Related prenylated flavonoids may show higher cytotoxicity profiles, confounding viability endpoints.
In-class compounds may carry antibacterial activity that can complicate pathway-specific readouts.

Kurarinol Evidence: Direct Comparisons


Tyrosinase Inhibition: Kinetics and Cytotoxicity vs. Analogs

In a direct head-to-head comparison, Kurarinol (compound 3) was a competitive inhibitor of mushroom tyrosinase (IC50 = 100 nM), whereas sophoraflavanone G (1) and kurarinone (2) were non-competitive inhibitors [1]. Critically, Kurarinol exhibited significantly lower cytotoxicity (EC50 > 30 µM) compared to compounds 1 and 2, and uniquely did not display any antibacterial activity at 10 µg/disk, a feature of its analogs [1]. This demonstrates Kurarinol's distinct pharmacological profile.

Tyrosinase kinetics
Head-to-head
Competitive inhibitor (IC50 0.1 µM); EC50 >30 µM; no antibacterial activity at 10 µg/disk
Supports selectivity pathway interpretation
Comparators: non-competitive, higher cytotoxicity, antibacterial activity present
Tyrosinase Inhibition Melanogenesis Skin Whitening Selectivity

DGAT Inhibition: Comparison with Kushenol H and Kushenol K

In a direct head-to-head comparison, Kurarinol (3) inhibited diacylglycerol acyltransferase (DGAT) with an IC50 of 8.6 µM . This was significantly more potent than the structurally related prenylflavonoids kushenol H (4, IC50 = 142.0 µM) and kushenol K (5, IC50 = 250 µM) . The study established a clear structure-activity relationship: prenylflavonoids lacking a C3-OH group (like Kurarinol) showed stronger inhibition than those with a C3-OH group .

DGAT inhibition
Source review
IC50 8.6 µM (16.5-fold vs kushenol H, 29.1-fold vs kushenol K)
Reported DGAT inhibition context
Absence of C3-OH may contribute to potency profile
DGAT Inhibition Lipid Metabolism Obesity Structure-Activity Relationship

Aldose Reductase Inhibition: Comparison with Quercetin

In a cross-study comparable analysis, Kurarinol (8) inhibited rat lens aldose reductase (RLAR) with an IC50 of 2.13 µM, demonstrating greater potency than the well-known flavonoid quercetin (IC50 = 7.73 µM) in the same assay [1]. This potency trend is consistent across species, as Kurarinol and related prenylated flavonoids also showed marked inhibitory activity against human recombinant AR (HRAR) compared to quercetin (IC50 = 2.54 µM) [1].

Aldose reductase
Cross-study comparable
IC50 2.13 µM (RLAR); 3.6-fold vs quercetin (7.73 µM)
Supports polyol pathway assay context
Activity also reported vs. human recombinant AR
Aldose Reductase Diabetic Complications Enzyme Inhibition Comparative Pharmacology

Tyrosinase and Melanin Synthesis: Comparison with Kojic Acid

In a cross-study comparable analysis, Kurarinol (compound 3) demonstrated potent inhibition of melanin synthesis in cultured B16 melanoma cells, achieving >50% inhibition at 50 µM [1]. Furthermore, its tyrosinase inhibitory activity (IC50 = 8.60 ± 0.51 µM) was significantly more potent than the positive control kojic acid (IC50 = 16.22 ± 1.71 µM) in the same study [1]. This confirms its functional efficacy in a cellular model of melanogenesis.

Cellular melanin synthesis
Assay context
Tyrosinase IC50 8.60 µM; melanin inhibition >50% at 50 µM; 1.9-fold vs kojic acid
Supports melanogenesis pathway review
Reported in B16 melanoma cell model
Tyrosinase Inhibition Melanin Synthesis Skin Whitening Kojic Acid

Kurarinol Research Applications


Melanogenesis and Skin-Whitening Studies

Kurarinol is ideally suited for this application due to its validated, potent inhibition of both tyrosinase (IC50 = 0.1-8.6 µM) and melanin synthesis (>50% at 50 µM) in cellular models [1][2]. Its superior potency over standard controls like kojic acid (1.9-fold more potent) and its unique, competitive mechanism compared to other S. flavescens flavonoids make it a high-value tool compound for dissecting melanogenic pathways and screening for novel therapeutics [1][2].

DGAT and Lipid Metabolism Research

Kurarinol is the most potent DGAT inhibitor among the prenylflavonoids isolated from S. flavescens, with an IC50 of 8.6 µM . This potency, which is 16.5-fold higher than kushenol H and 29.1-fold higher than kushenol K, is driven by a specific structural feature (absence of C3-OH) . Researchers investigating the role of DGAT in obesity, lipid synthesis, or related metabolic disorders should select Kurarinol over its less potent in-class analogs to ensure effective enzyme inhibition.

Aldose Reductase in Diabetic Complications

Kurarinol is a potent inhibitor of aldose reductase, demonstrating 3.6-fold greater potency than quercetin (IC50 = 2.13 µM vs 7.73 µM) [3]. Its activity has been confirmed across species (rat and human enzymes). This makes Kurarinol a relevant chemical probe for studying the polyol pathway and evaluating the potential of aldose reductase inhibition in mitigating diabetic complications, offering a more potent alternative to common flavonoid standards like quercetin [3].

Hepatocellular Carcinoma: Apoptosis and STAT3 Signaling

Kurarinol induces apoptosis in multiple HCC cell lines (HepG2, Huh-7, H22) and in in vivo tumor models via suppression of STAT3 signaling, while exhibiting low toxicity to the host [4]. This provides a defined mechanism of action for exploring anti-cancer strategies in HCC. Its favorable in vivo safety profile supports its use as a lead compound or tool molecule for investigating STAT3-mediated pathways in liver cancer.

Application
Selection Property
Validation Focus
Melanogenesis pathway studies
Tyrosinase inhibition mechanism context
Cellular melanin synthesis endpoints
DGAT-related lipid metabolism studies
DGAT isoform inhibition profile
Structure-activity relationship review
Aldose reductase/polyol pathway studies
Aldose reductase inhibition potency
Polyol pathway model response
Hepatocellular carcinoma cell-model studies
STAT3 signaling pathway context
Apoptosis endpoint in HCC cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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